![molecular formula C17H15N3O3S B5777466 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide, also known as NSC 74859, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylamide family and has been shown to possess various biochemical and physiological effects.
作用機序
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 exerts its effects by inhibiting the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has been shown to have various biochemical and physiological effects. Studies have shown that N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 is its potential applications in the study of cancer and neurodegenerative diseases. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one of the limitations of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 is its toxicity. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has been shown to be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859. One of the significant future directions is the development of more potent and selective PKC inhibitors. Another future direction is the study of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 in combination with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the potential applications of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 in the treatment of other diseases such as inflammatory diseases and autoimmune diseases should be explored.
合成法
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzenesulfonamide with 4-methylbenzaldehyde to form 4-(4-methylphenyl)-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has been shown to have potential applications in various scientific research fields. One of the significant applications of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 is in the study of cancer. Studies have shown that N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has anti-tumor activity and can inhibit the growth of cancer cells. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-2-4-13(5-3-12)10-14(11-18)17(21)20-15-6-8-16(9-7-15)24(19,22)23/h2-10H,1H3,(H,20,21)(H2,19,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPJWDLLNIPHQV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

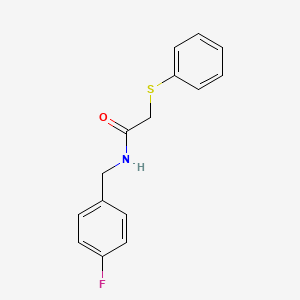
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
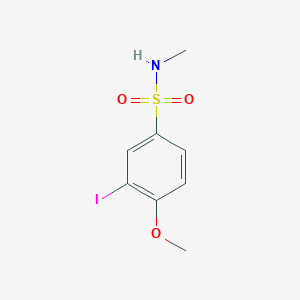
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
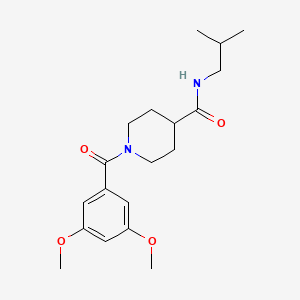
![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
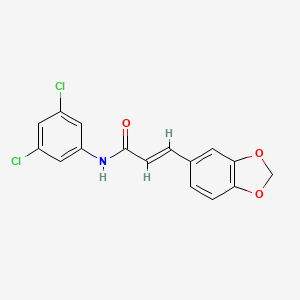
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)
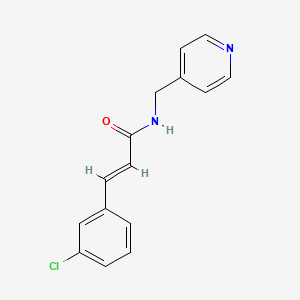
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)